7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Safety assessment Handling protocols Regulatory compliance

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1427361-01-0, molecular formula C₉H₁₁N₃, MW 161.20 g/mol) is a heterocyclic aromatic amine within the imidazo[1,2-a]pyridine class, characterized by methyl substituents at the 7- and 8-positions of the pyridine ring and a primary amine at the 3-position of the imidazole ring. It is classified as an acutely toxic, irritant, and eye-damaging substance (Acute Tox.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 1427361-01-0
Cat. No. B2559444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
CAS1427361-01-0
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESCC1=C(C2=NC=C(N2C=C1)N)C
InChIInChI=1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3
InChIKeyMVTJEXVJCCLZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1427361-01-0): Core Identity and Procurement Baseline


7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1427361-01-0, molecular formula C₉H₁₁N₃, MW 161.20 g/mol) is a heterocyclic aromatic amine within the imidazo[1,2-a]pyridine class, characterized by methyl substituents at the 7- and 8-positions of the pyridine ring and a primary amine at the 3-position of the imidazole ring . It is classified as an acutely toxic, irritant, and eye-damaging substance (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1) under the EU CLP regulation [1]. This compound serves as a differentiated synthetic building block compared to its unsubstituted or N,N-dimethylated analogs, offering distinct chemical reactivity and physicochemical properties that are critical for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting kinases, antibacterial agents, and immunomodulators [2].

Why Generic Imidazo[1,2-a]pyridin-3-amines Cannot Substitute for the 7,8-Dimethyl Substitution Pattern


The specific 7,8-dimethyl substitution on the pyridine ring of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a critical pharmacophoric feature that cannot be replicated by unsubstituted, N-substituted, or other regioisomeric analogs. The methyl groups confer a unique combination of increased lipophilicity, altered electron density on the ring, and steric constraints that directly influence target binding affinity, metabolic stability, and physicochemical profile [1]. SAR studies on related imidazo[1,2-a]pyridin-3-amine chemotypes have demonstrated that even minor modifications at these positions can abolish antibacterial activity against MRSA or dramatically shift kinase inhibition profiles [2]. Consequently, substituting this compound with a generic analog like imidazo[1,2-a]pyridin-3-amine (CAS 28036-33-1) or N,N-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 112357-05-8) would fundamentally alter the biological and chemical properties of the final product, leading to failed SAR campaigns, inconsistent biological data, and significant project delays.

Quantitative Differentiation Evidence: 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine vs. Closest Analogs


Unique Hazard Profile Differentiates 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine from the Unsubstituted Parent Compound for Safety and Handling

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is classified under EU CLP with acute oral toxicity (Acute Tox. 4, H302), skin irritation (Skin Irrit. 2, H315), serious eye damage (Eye Dam. 1, H318), and specific target organ toxicity upon single exposure (STOT SE 3, H335), while the unsubstituted parent compound imidazo[1,2-a]pyridin-3-amine (CAS 28036-33-1) carries no such mandatory hazard classification under EU CLP [1]. This necessitates distinct safety protocols, PPE requirements, and shipping classifications for procurement.

Safety assessment Handling protocols Regulatory compliance

Molecular Weight and Lipophilicity Distinguish 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine from the Unsubstituted Scaffold for Library Design

The addition of two methyl groups transforms the core scaffold from imidazo[1,2-a]pyridin-3-amine (MW 133.15, CLogP ~0.82) to 7,8-dimethylimidazo[1,2-a]pyridin-3-amine (MW 161.20, CLogP ~1.5) . This quantifiable shift in both molecular weight and predicted lipophilicity alters the compound's drug-likeness profile and is a deliberate design choice in lead optimization campaigns aimed at improving cell permeability or target binding.

Medicinal chemistry Library design Lead optimization

Differentiated Primary Amine Reactivity for Targeted Derivatization vs. N,N-Dimethyl Analog

7,8-Dimethylimidazo[1,2-a]pyridin-3-amine possesses a primary amine at the 3-position, enabling acylation, sulfonylation, and reductive amination reactions, whereas its close analog N,N-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 112357-05-8) features a tertiary amine that is synthetically inert to these same transformations . This functional group difference dictates which synthetic routes are possible, making them non-interchangeable building blocks.

Synthetic chemistry Derivatization Building block selection

Optimal Use Cases for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Increased Lipophilicity and Steric Bulk

When initial hits from an imidazo[1,2-a]pyridine library show promising but suboptimal activity, the 7,8-dimethyl variant (MW 161.20, CLogP ~1.5) provides a quantifiable step-up in lipophilicity and steric bulk compared to the parent scaffold, without altering the reactive primary amine handle [1]. This makes it an ideal next-step analog for exploring hydrophobic pocket interactions and improving cell permeability in lead optimization.

Synthetic Chemistry Programs Requiring a Primary Amine Handle for Divergent Derivatization

For parallel synthesis or library production, the primary amine on 7,8-dimethylimidazo[1,2-a]pyridin-3-amine is indispensable for generating diverse amide, sulfonamide, or amine-linked products [1]. Analogs like N,N-dimethylimidazo[1,2-a]pyridin-3-amine cannot participate in these reactions, making the 7,8-dimethyl compound the only viable choice for such synthetic strategies.

Laboratories Requiring Strict Safety-Compliant Procurement of Imidazopyridine Building Blocks

Due to its classified hazards (H302, H315, H318, H335), procurement of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine mandates specific safety protocols and documentation that are not required for unsubstituted analogs [1]. This makes it particularly suitable for well-equipped medicinal chemistry labs with established hazardous material handling procedures, while less-equipped facilities should consider the unsubstituted alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.